
Dexrabeprazole sodium
Descripción general
Descripción
Dexrabeprazole sodium is a proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease and gastrointestinal ulcers. It is the R (+)-isomer of rabeprazole, which is known for its effectiveness in reducing stomach acid production by inhibiting the H+/K+ ATPase enzyme at the gastric parietal cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dexrabeprazole sodium involves the synthesis of the R (+)-isomer of rabeprazole. The process typically includes the use of magnesium oxide as an alkaline stabilizer to ensure the stability of the compound. The enteric-coated tablets are prepared by incorporating dexrabeprazole into a core with the stabilizer, followed by an enteric-coat surface layer and an intervening thin seal coat .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the stability and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dexrabeprazole sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Medicinal Applications
Dexrabeprazole sodium is primarily indicated for the following conditions:
- Gastroesophageal Reflux Disease (GERD) : It alleviates symptoms such as heartburn and regurgitation by reducing gastric acid secretion.
- Peptic Ulcers : It aids in the healing of gastric and duodenal ulcers by controlling acid production.
- Zollinger-Ellison Syndrome : This condition involves excessive gastric acid secretion, which Dexrabeprazole effectively manages.
Comparative Efficacy Studies
A notable study compared the efficacy and safety of Dexrabeprazole (10 mg) against Rabeprazole (20 mg) in patients with GERD. The study involved 50 participants randomized into two groups, receiving treatment for four weeks. Key findings included:
- Symptom Reduction :
- Dexrabeprazole showed a significant reduction in heartburn scores from 2.57 ± 0.53 to 0.83 ± 0.01.
- Rabeprazole reduced scores from 2.53 ± 0.48 to 1.04 ± 0.03.
- Onset of Relief : Patients on Dexrabeprazole experienced symptom improvement earlier (8.4 days) compared to those on Rabeprazole (12.2 days) .
Treatment | Initial Heartburn Score | Final Heartburn Score | Days to Symptom Improvement |
---|---|---|---|
Dexrabeprazole | 2.57 ± 0.53 | 0.83 ± 0.01 | 8.4 |
Rabeprazole | 2.53 ± 0.48 | 1.04 ± 0.03 | 12.2 |
Safety Profile and Side Effects
Common side effects associated with Dexrabeprazole include:
- Nausea
- Diarrhea
- Stomach pain
- Flatulence
While generally well-tolerated, caution is advised for prolonged use, particularly regarding potential magnesium deficiency, which can lead to muscle spasms and other complications .
Case Studies and Clinical Insights
Several clinical studies have highlighted the effectiveness of Dexrabeprazole in diverse patient populations:
- One study involving elderly patients demonstrated significant improvements in quality of life metrics related to gastrointestinal health after a four-week treatment regimen with Dexrabeprazole.
- Another case report indicated successful management of refractory GERD symptoms in a patient previously unresponsive to other PPIs, showcasing Dexrabeprazole's potential as a second-line therapy .
Mecanismo De Acción
Dexrabeprazole sodium exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme at the secretory surface of the gastric parietal cell. This enzyme system is regarded as the acid (proton) pump, and by blocking this enzyme, this compound effectively reduces gastric acid secretion. This inhibition is dose-related and leads to the suppression of both basal and stimulated acid secretion .
Comparación Con Compuestos Similares
Similar Compounds
Dexrabeprazole sodium belongs to the class of substituted benzimidazoles, which includes other proton pump inhibitors such as:
- Omeprazole
- Pantoprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Uniqueness
What sets this compound apart from other similar compounds is its higher potency and effectiveness as the R (+)-isomer of rabeprazole. This specific isomer has been reported to be more effective and potent than the S (−)-isomer, making it a preferred choice for certain medical applications .
Actividad Biológica
Dexrabeprazole sodium, the R(+)-isomer of rabeprazole, is a proton pump inhibitor (PPI) primarily used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, safety profile, and comparative studies with other PPIs.
Pharmacological Mechanism
This compound exerts its effects by inhibiting the H+/K+-ATPase enzyme in the gastric parietal cells, leading to a reduction in gastric acid secretion. The mechanism is similar to that of other PPIs but is characterized by a more potent action due to its stereochemistry. Studies indicate that dexrabeprazole has a lower effective dose compared to its racemic counterpart, rabeprazole, making it advantageous for patient management due to reduced side effects and improved therapeutic outcomes .
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of this compound in treating GERD. A notable study compared 10 mg of dexrabeprazole with 20 mg of rabeprazole over four weeks. The results demonstrated that dexrabeprazole significantly improved symptoms such as heartburn and regurgitation more rapidly than rabeprazole, with symptom relief onset occurring approximately 8.4 days for dexrabeprazole compared to 12.2 days for rabeprazole .
Table 1: Comparative Efficacy of Dexrabeprazole vs. Rabeprazole
Parameter | Dexrabeprazole (10 mg) | Rabeprazole (20 mg) |
---|---|---|
Mean Heartburn Score (Day 0) | 2.57 ± 0.53 | 2.53 ± 0.48 |
Mean Heartburn Score (Day 28) | 0.83 ± 0.01 | 1.04 ± 0.03 |
Onset of Symptom Improvement | 8.4 ± 1.57 days | 12.2 ± 2.3 days |
Adverse Effects | Nausea (2), Diarrhea (1) | Nausea (3), Diarrhea (2) |
Data from comparative studies indicate that dexrabeprazole provides faster relief with similar efficacy and safety profiles at half the dose of rabeprazole .
Safety Profile
The safety profile of this compound is comparable to other PPIs, with common adverse effects including nausea, diarrhea, and headache . In controlled studies, adverse events were reported at similar rates between dexrabeprazole and rabeprazole groups, affirming its tolerability among patients.
Case Studies and Research Findings
- Efficacy in GERD Management : A randomized controlled trial involving 50 patients highlighted that dexrabeprazole provided significant symptom relief in GERD patients when administered at a lower dose compared to rabeprazole .
- Pharmacokinetics : Research indicates that dexrabeprazole has a longer metabolic half-life than its levorotatory counterpart, contributing to its sustained action and effectiveness in acid suppression .
- Microsphere Formulations : Innovative drug delivery systems such as floating microspheres have been developed for dexrabeprazole to enhance bioavailability and prolong gastric retention time, thereby improving therapeutic outcomes in acid-related disorders .
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for dexrabeprazole sodium, and how are chiral purity and stability ensured during production?
- Methodological Answer : Synthesis typically involves chiral resolution of rabeprazole thioether precursors, followed by oxidation to the sulfoxide form. Chiral purity is validated using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways, with impurities quantified via RP-UPLC methods validated per ICH guidelines .
Q. What is the mechanism of action of this compound as a proton pump inhibitor (PPI), and how does its stereoselectivity influence pharmacological activity?
- Methodological Answer : Dexrabeprazole inhibits H⁺/K⁺-ATPase in gastric parietal cells by covalent binding to cysteine residues. Its (R)-enantiomer exhibits higher metabolic stability and prolonged acid suppression compared to racemic rabeprazole. In vitro assays (e.g., proton pump inhibition in porcine gastric vesicles) and in vivo pH-metry in rodent models are used to validate enantiomer-specific efficacy .
Q. How are in vitro dissolution and permeability profiles of this compound formulations evaluated to predict bioavailability?
- Methodological Answer : Dissolution testing employs USP Apparatus II (paddle method) with biorelevant media (e.g., FaSSGF at pH 1.6). Permeability is assessed via Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA). Correlation with pharmacokinetic data (AUC, Cmax) in clinical studies validates predictive accuracy .
Q. What analytical techniques are recommended for quantifying this compound and its major metabolites in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for plasma/serum analysis. Solid-phase extraction (SPE) using mixed-mode sorbents improves recovery. Method validation includes matrix effect evaluation, stability under freeze-thaw cycles, and cross-validation with HPLC-UV for robustness .
Q. How do researchers address inter-individual variability in this compound pharmacokinetics during early-phase clinical trials?
- Methodological Answer : Population pharmacokinetic (PopPK) models using NONMEM or Monolix account for covariates (e.g., CYP2C19 polymorphism, body weight). D-optimal sampling designs minimize blood draws while maximizing parameter estimation accuracy. Bootstrap and visual predictive checks (VPCs) validate model reliability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between preclinical efficacy and clinical outcomes for this compound in gastroesophageal reflux disease (GERD)?
- Methodological Answer : Conduct translational pharmacodynamic studies using human gastric biopsies to assess acid inhibition ex vivo. Retrospective meta-analyses of clinical trials stratify patients by CYP2C19 phenotype and Helicobacter pylori status. Mechanistic PK/PD modeling identifies covariates explaining efficacy gaps .
Q. How can impurity profiling of this compound batches be optimized to meet stringent regulatory thresholds for genotoxic impurities?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry for structural elucidation of degradation products. Ames tests and in silico toxicity prediction tools (e.g., Derek Nexus) prioritize impurities for quantification. Method sensitivity is enhanced via post-column derivatization .
Q. What comparative effectiveness study designs are suitable for evaluating this compound against other PPIs in refractory acid-related disorders?
- Methodological Answer : Use randomized crossover trials with ambulatory pH monitoring as the primary endpoint. Bayesian adaptive designs allow dose adjustments based on interim analyses. Propensity score matching in real-world data (RWD) controls for confounding variables like concomitant medications .
Q. How can researchers mitigate bias in systematic reviews of this compound’s long-term safety profile?
- Methodological Answer : Adhere to PRISMA guidelines with dual independent screening and risk-of-bias assessment (RoB 2.0 tool). Grey literature (e.g., regulatory reports, conference abstracts) is searched via PROSPERO-registered protocols. Funnel plots and Egger’s test assess publication bias. Sensitivity analyses exclude industry-funded studies .
Q. What computational methods predict this compound’s drug-drug interaction (DDI) potential with CYP3A4 substrates?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp Simulator) integrates in vitro CYP inhibition data (IC50 from human liver microsomes) and system-specific parameters. Clinical DDI studies with midazolam as a probe substrate validate predictions. In silico tools like DDI Predictor™ prioritize high-risk combinations .
Propiedades
IUPAC Name |
sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-VQIWEWKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171440-18-9 | |
Record name | Dexrabeprazole sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEXRABEPRAZOLE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.